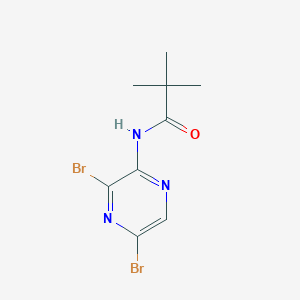
4-(Propan-2-yl)piperidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-yl)piperidine-1-carbonyl chloride is an organic compound with the molecular formula C₉H₁₆ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)piperidine-1-carbonyl chloride typically involves the reaction of 4-(Propan-2-yl)piperidine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
4-(Propan-2-yl)piperidine+Phosgene→4-(Propan-2-yl)piperidine-1-carbonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene, a toxic and hazardous reagent. The process includes steps such as:
Reactant Preparation: Ensuring the purity of 4-(Propan-2-yl)piperidine and phosgene.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Product Isolation: Using distillation or crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)piperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Propan-2-yl)piperidine-1-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
4-(Propan-2-yl)piperidine-1-carboxylic acid: Formed by hydrolysis.
Scientific Research Applications
4-(Propan-2-yl)piperidine-1-carbonyl chloride is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the modification of peptides and proteins.
Medicine: In the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)piperidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is harnessed in various synthetic pathways to create diverse chemical entities.
Comparison with Similar Compounds
Similar Compounds
- 4-(Propan-2-yl)piperidine-1-carboxylic acid
- 4-(Propan-2-yl)piperidine-1-carboxamide
- 4-(Propan-2-yl)piperidine-1-carbonyl fluoride
Uniqueness
4-(Propan-2-yl)piperidine-1-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its carbonyl chloride group makes it a potent acylating agent, distinguishing it from other similar compounds that may have less reactive functional groups.
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
4-propan-2-ylpiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-7(2)8-3-5-11(6-4-8)9(10)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
YTBPVZRBPZTWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCN(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


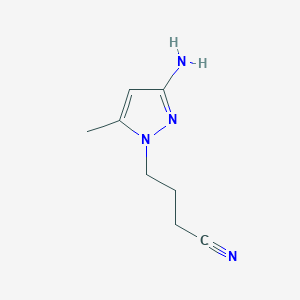
![[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13077300.png)
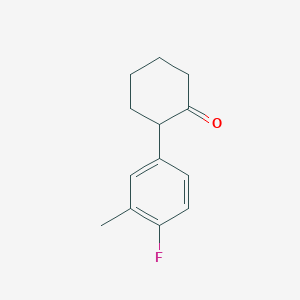
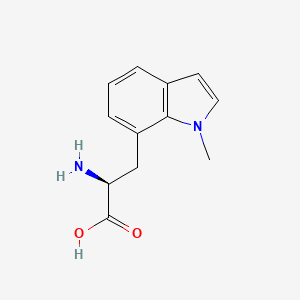
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13077333.png)
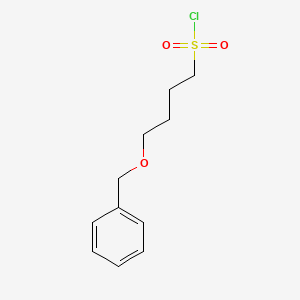
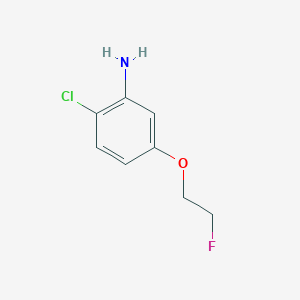
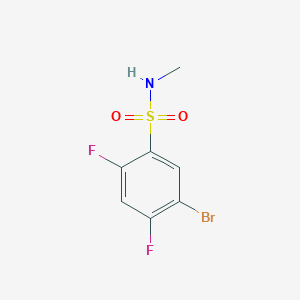
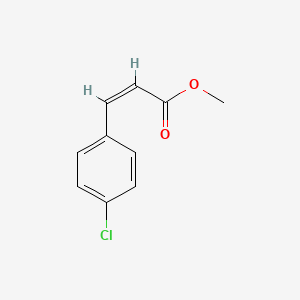

![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)
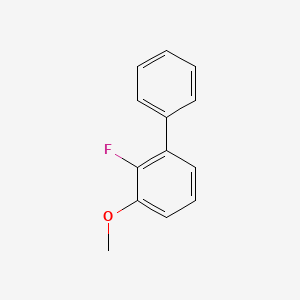
![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)
